1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one
Overview
Description
1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one is a chemical compound characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to an acetyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminopyrrolidine and 4-hydroxybenzaldehyde.
Reaction Steps: The process involves the formation of an amide bond between 3-aminopyrrolidine and 4-hydroxybenzaldehyde, followed by acetylation to introduce the acetyl group.
Conditions: The reactions are usually carried out under mild conditions, often using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate amide bond formation.
Industrial Production Methods:
Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, often involving nucleophiles like amines or alcohols.
Common Reagents and Conditions: Reagents like NaOH (Sodium hydroxide) for basic conditions, and HCl (Hydrochloric acid) for acidic conditions, are commonly used.
Major Products: The major products include oxidized derivatives, reduced forms, and substituted analogs.
Mechanism of Action
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: The exact pathways can vary, but they often involve modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1-(4-(3-aminopiperidine-1-carbonyl)phenyl)ethan-1-one and 1-(4-(3-aminomethylpyrrolidine-1-carbonyl)phenyl)ethan-1-one.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
1-[4-(3-aminopyrrolidine-1-carbonyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)10-2-4-11(5-3-10)13(17)15-7-6-12(14)8-15/h2-5,12H,6-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGNWPDIATQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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